2-(3-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid
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Overview
Description
2-(3-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield quinoline derivatives with reduced functional groups .
Scientific Research Applications
2-(3-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Similar structure but lacks the isopropoxy and methyl groups.
6-Methylquinoline-4-carboxylic acid: Similar structure but lacks the isopropoxyphenyl group.
3-Isopropoxyphenylquinoline: Similar structure but lacks the carboxylic acid group.
Uniqueness
2-(3-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid is unique due to the presence of both the isopropoxyphenyl and methyl groups, which may confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, solubility, and interaction with molecular targets .
Biological Activity
2-(3-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The compound features a quinoline core with an isopropoxy group at the 3-position of the phenyl ring and a carboxylic acid group at the 4-position. This unique structure contributes to its chemical reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₅NO₃ |
Molecular Weight | 293.32 g/mol |
Functional Groups | Isopropoxy (-OCH(CH₃)₂), Carboxylic Acid (-COOH) |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- DNA Intercalation : The quinoline moiety can intercalate with DNA, potentially inhibiting the replication of pathogens or cancer cells.
- Enzyme Inhibition : The compound may inhibit specific enzymes, leading to alterations in metabolic pathways. For instance, it has been studied for its inhibitory effects on histone deacetylases (HDACs), which are crucial in cancer progression .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
Anticancer Properties
Research indicates that derivatives of quinoline compounds often exhibit anticancer activity. For example, studies have shown that related compounds can induce apoptosis in cancer cell lines through various mechanisms, including tubulin binding and modulation of cell cycle regulators .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial efficacy against various pathogens. It has shown promising results in inhibiting the growth of bacteria and fungi, suggesting potential applications in treating infections.
Leishmanicidal Activity
In a study focusing on leishmaniasis, certain quinoline derivatives were tested against Leishmania donovani promastigotes. The findings indicated that modifications on the quinoline structure could enhance antileishmanial activity, which may be applicable to this compound as well .
Case Studies and Research Findings
- In Vitro Studies : A study assessed the cytotoxic effects of various quinoline derivatives on cancer cell lines, revealing that specific substitutions on the quinoline ring significantly influenced their anticancer potency. The IC50 values for these compounds were determined, with some showing strong inhibitory effects at low concentrations .
- HDAC Inhibition : In research focused on HDAC inhibitors, derivatives similar to this compound were synthesized and evaluated. Compounds demonstrated selective inhibition of HDAC3 with notable efficacy, indicating potential for cancer therapy .
- Antimicrobial Testing : The compound was also subjected to antimicrobial assays where it displayed significant activity against both Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound in developing new antibiotics.
Properties
IUPAC Name |
6-methyl-2-(3-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-12(2)24-15-6-4-5-14(10-15)19-11-17(20(22)23)16-9-13(3)7-8-18(16)21-19/h4-12H,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXELBGDOEVFLQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC(=CC=C3)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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